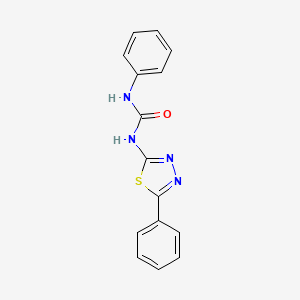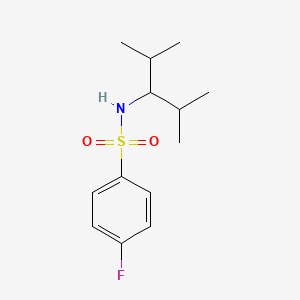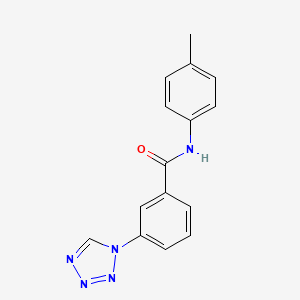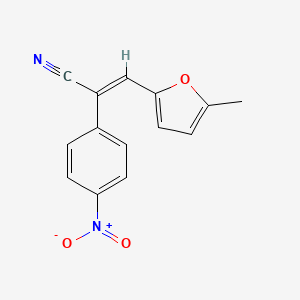
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide, commonly known as CDMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CDMA is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Wirkmechanismus
CDMA selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 by CDMA leads to the induction of apoptosis in cancer cells and the regulation of neuronal survival and death.
Biochemical and Physiological Effects:
CDMA has been shown to induce apoptosis in cancer cells and regulate neuronal survival and death. It has also been found to inhibit the proliferation of cancer cells and induce cell cycle arrest. CDMA has been shown to have low toxicity and high selectivity for CK2, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
CDMA has several advantages for lab experiments, including its high selectivity for CK2, low toxicity, and potential applications in cancer therapy and neurodegenerative diseases. However, CDMA has some limitations, including its low solubility in water and its limited availability.
Zukünftige Richtungen
There are several future directions for the study of CDMA. One direction is the optimization of the synthesis method to increase the yield and improve the solubility of CDMA. Another direction is the study of CDMA in combination with other cancer therapies to enhance its efficacy. Additionally, the study of CDMA in animal models of cancer and neurodegenerative diseases could provide further insights into its potential applications in these areas. Overall, CDMA has the potential to be a valuable tool in medicinal chemistry and cancer therapy.
Synthesemethoden
The synthesis of CDMA involves the reaction of 2-chloro-4,6-dimethylphenol with 4-methyl-2-pyridinecarboxylic acid in the presence of thionyl chloride. The resulting acid chloride is then reacted with N,N-dimethylacetamide to yield CDMA. The overall yield of the synthesis is around 40%.
Wissenschaftliche Forschungsanwendungen
CDMA has been extensively studied for its potential applications in medicinal chemistry. It has been found to be a potent inhibitor of CK2, which is overexpressed in various types of cancer. Inhibition of CK2 has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy. CDMA has also been studied for its potential applications in neurodegenerative diseases, as CK2 is involved in the regulation of neuronal survival and death.
Eigenschaften
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-4-5-18-14(8-10)19-15(20)9-21-16-12(3)6-11(2)7-13(16)17/h4-8H,9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIZITWMTSKRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=C(C=C(C=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)

![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)

![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)



![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)